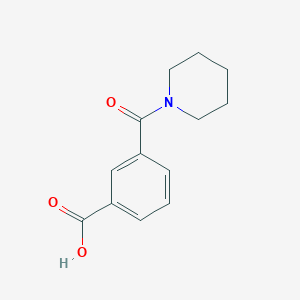

3-(Piperidine-1-carbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Piperidine-1-carbonyl)benzoic acid” is a compound that falls under the category of piperidine derivatives . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidines has been explored in various ways . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2H)-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity with a wide functional group tolerance .Molecular Structure Analysis

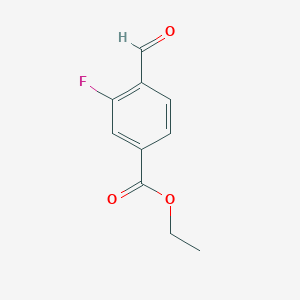

The molecular formula of “this compound” is C13H15NO3 . The exact mass and monoisotopic mass of the compound are 233.1223235 g/mol . The compound has a topological polar surface area of 60.8 Ų .Chemical Reactions Analysis

Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 233.07 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Applications De Recherche Scientifique

Chemical Interactions and Structural Analysis

Antiherbivore Compounds from Piper Kelleyi : A study identified prenylated benzoic acid derivatives from Piper kelleyi, which included a compound structurally related to 3-(Piperidine-1-carbonyl)benzoic acid. These compounds showed significant activity against caterpillars, indicating potential applications in natural pest control (Jeffrey et al., 2014).

Complex Formation Studies : Research on the crystal and molecular structure of piperidine-3-carboxylic acid and its interactions with other compounds through methods like X-ray diffraction, FTIR, and NMR spectroscopy, sheds light on the structural characteristics and potential applications in material science (Dega-Szafran et al., 2007).

Drug Metabolism Research

- Metabolism of Novel Antidepressants : A study exploring the metabolism of a novel antidepressant revealed the formation of a compound similar to this compound, providing insights into drug metabolism pathways and the potential role of similar compounds in pharmacokinetics (Hvenegaard et al., 2012).

Synthesis and Chemical Reactions

Synthesis of Spirooxindoles : A study reported a method for direct functionalization of piperidine, leading to the synthesis of spirooxindoles. This research may indicate the utility of this compound in synthesizing complex organic compounds (Du et al., 2017).

Cyclic Amine/Aldyhyde Condensation Reactions : The Rügheimer-Burrows reaction involving benzoic acid and amines like piperidine has been explored, suggesting potential applications in organic synthesis and chemical transformation processes (Platonova & Seidel, 2015).

Pharmaceutical Research

Cytotoxic Compounds for Cancer Treatment : Research on derivatives of piperidine, such as 3,5-bis(benzylidene)piperidin-4-ones, has shown selective toxicity for malignant cells, implying potential applications in cancer therapy (Pati et al., 2008).

Anti-Fatigue Effects of Benzamide Derivatives : Studies on benzamide derivatives synthesized from benzoic acids and piperidine have shown promising anti-fatigue effects, indicating potential therapeutic applications (Wu et al., 2014).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidine-1-carbonyl)benzoic acid”, is an important task of modern organic chemistry . This could lead to the discovery of potential drugs containing the piperidine moiety .

Mécanisme D'action

Target of Action

Piperidine derivatives, however, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A reasonable variation of the mechanism, in which piperidine acts as an organocatalyst, involves the corresponding iminium intermediate as the acceptor .

Biochemical Pathways

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Result of Action

Piperidine derivatives are known to have various pharmacological activities .

Propriétés

IUPAC Name |

3-(piperidine-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWCZANZDLDVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2837401.png)

![4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837402.png)

![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2837409.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837421.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2837422.png)

![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)